molecular formula C14H15N3O2 B6246934 N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine CAS No. 1509757-81-6

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine

Cat. No.: B6246934
CAS No.: 1509757-81-6
M. Wt: 257.3
InChI Key:
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Description

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is a synthetic organic compound that features a benzofuran moiety linked to a methoxypyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2).

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine would depend on its specific biological target. Generally, compounds with benzofuran and pyrimidine structures can interact with various molecular targets such as DNA, enzymes, or receptors. The benzofuran moiety may intercalate with DNA or inhibit enzyme activity, while the pyrimidine ring can mimic nucleotides and interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is unique due to the combination of benzofuran and pyrimidine moieties, which may confer a distinct set of biological activities and chemical properties. This dual functionality can potentially enhance its efficacy and selectivity as a therapeutic agent .

Properties

CAS No.

1509757-81-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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